molecular formula C19H16ClNO2 B11943296 3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide CAS No. 853312-43-3

3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide

Cat. No.: B11943296
CAS No.: 853312-43-3
M. Wt: 325.8 g/mol
InChI Key: MGAAOQMCQNSBOO-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide typically involves the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate 3-(5-(3-chlorophenyl)-2-furyl)propanal. This intermediate is then reacted with aniline in the presence of a catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

    N-phenylpropanamide derivatives: Compounds with similar amide structures but different substituents on the phenyl ring.

Uniqueness

3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide is unique due to the presence of both a furan ring and a chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

853312-43-3

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-phenylpropanamide

InChI

InChI=1S/C19H16ClNO2/c20-15-6-4-5-14(13-15)18-11-9-17(23-18)10-12-19(22)21-16-7-2-1-3-8-16/h1-9,11,13H,10,12H2,(H,21,22)

InChI Key

MGAAOQMCQNSBOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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